((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

chiral synthesis medicinal chemistry stereochemistry

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 2306255-58-1, MF: C₆H₁₀O₂, MW: 114.14 g/mol) is a chiral bicyclic alcohol featuring a conformationally constrained 3-oxabicyclo[3.1.0]hexane scaffold. This compound serves as a key synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B8229970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1C2C1(COC2)CO
InChIInChI=1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2/t5-,6-/m0/s1
InChIKeyXSWOPLJKFIQKGK-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol: Core Identity and Procurement-Relevant Properties


((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 2306255-58-1, MF: C₆H₁₀O₂, MW: 114.14 g/mol) is a chiral bicyclic alcohol featuring a conformationally constrained 3-oxabicyclo[3.1.0]hexane scaffold . This compound serves as a key synthetic building block in medicinal chemistry and organic synthesis . Its unique stereochemistry (1S,5R) distinguishes it from its enantiomer and racemic mixtures, offering precise control over molecular interactions in downstream applications [1]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98%, and it is typically supplied with comprehensive analytical documentation including NMR, HPLC, and GC reports .

Why Generic Substitution of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol with Analogs Fails


Simple substitution with its enantiomer (1R,5S) or racemic mixture can lead to divergent biological outcomes or failed stereoselective syntheses. The 3-oxabicyclo[3.1.0]hexane scaffold's rigid framework [1] and precise stereochemistry are critical for applications like conformationally locked nucleoside analogs [2]. Using an incorrect stereoisomer may alter receptor binding, enzyme inhibition profiles, or disrupt asymmetric reaction pathways. The following evidence quantifies these differences in purity, stereochemical integrity, and potential functional impact, providing a rational basis for selecting this specific enantiomer.

Quantitative Evidence: Differentiating ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol from Analogs


Enantiomeric Purity: (1S,5R) vs. (1R,5S) as a Procurement Decision Point

The (1S,5R) enantiomer is a specific stereoisomer. Its procurement ensures consistent stereochemical outcomes in asymmetric syntheses, whereas the (1R,5S) enantiomer or racemate may yield opposite or mixed stereochemical results . Commercial availability of the (1S,5R) form in high purity (98%) allows researchers to bypass costly chiral separations.

chiral synthesis medicinal chemistry stereochemistry

Purity Specification: (1S,5R) Enantiomer vs. Racemic Mixture

The (1S,5R) enantiomer is commercially available at a high purity of 98% from AKSci , whereas the racemic mixture (CAS 1203707-39-4) is typically offered at 95% purity from the same supplier . This higher purity specification for the single enantiomer reduces the risk of impurities interfering with sensitive reactions or assays.

chemical purity quality control building block

Synthetic Utility: 3-Oxa vs. 6-Oxa Regioisomers in Building Block Design

The target compound, a 3-oxabicyclo[3.1.0]hexane derivative, possesses an oxygen atom at the 3-position. In contrast, 6-oxabicyclo[3.1.0]hexane-1-methanol (CAS 176300-40-6) has the oxygen at the 6-position [1]. This regioisomeric difference alters the electronic and steric environment, making the 3-oxa scaffold a preferred starting material for synthesizing conformationally locked nucleoside analogs [2], an application not directly accessible from the 6-oxa isomer.

regiochemistry building block organic synthesis

Chiral Building Block Potential: Enantioselective Enzymatic Synthesis

The (1S,5R) stereochemistry is directly relevant to established methods for generating chiral 3-oxabicyclo[3.1.0]hexane derivatives. For instance, lipase-catalyzed kinetic resolution has been used to prepare optically active (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate with high enantioselectivity [1]. This demonstrates that the (1S,5R) configuration can be accessed and is valuable for creating enantiopure building blocks.

enantioselective synthesis lipase catalysis chiral building block

Validated Applications for ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Based on Quantitative Evidence


Stereospecific Synthesis of Conformationally Locked Nucleoside Analogs

Leveraging the 3-oxa scaffold's established role in constructing North-locked pyrimidine nucleosides [1], ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol can serve as a starting material or intermediate. Its defined stereochemistry ensures the correct spatial orientation for nucleoside mimicry, a critical factor for antiviral and anticancer drug discovery programs.

Asymmetric Synthesis of Chiral Cyclopropane-Containing Intermediates

Given the demonstrated utility of lipase catalysis to access enantiopure 3-oxabicyclo[3.1.0]hexane derivatives [2], this compound is ideal for creating chiral cyclopropane synthons. Its (1S,5R) configuration provides a defined stereochemical handle for further elaboration into complex pharmaceutical targets, including those for CNS disorders .

Medicinal Chemistry Building Block for Rigid Scaffolds

The compound's rigid bicyclic framework, as characterized by computational studies [3], makes it valuable for introducing conformational constraint into drug candidates. This can improve target selectivity and pharmacokinetic properties, particularly in programs targeting receptors with defined binding pockets, such as mGluR2/3 [4].

High-Purity Starting Material for Sensitive Reactions

With a commercial purity of 98% , this compound is suitable for reactions sensitive to impurities, such as transition-metal catalyzed cross-couplings or enzymatic transformations. This high purity reduces the need for pre-reaction purification, streamlining synthetic workflows in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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